molecular formula C10H9NO4 B12518833 2-Methyl-6-nitro-3-prop-2-ynoxyphenol

2-Methyl-6-nitro-3-prop-2-ynoxyphenol

Cat. No.: B12518833
M. Wt: 207.18 g/mol
InChI Key: VLIIAPZQLMXDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-3-prop-2-ynoxyphenol is an organic compound with the molecular formula C10H9NO4 It is a phenolic compound characterized by the presence of a nitro group, a methyl group, and a prop-2-ynoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3-prop-2-ynoxyphenol typically involves multiple steps. One common method starts with the nitration of 2-methylphenol (o-cresol) to introduce the nitro group at the 6-position. This is followed by the alkylation of the hydroxyl group at the 3-position with propargyl bromide under basic conditions to form the prop-2-ynoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3-prop-2-ynoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Methyl-6-nitro-3-prop-2-ynoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3-prop-2-ynoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the phenolic group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-nitrophenol: Lacks the prop-2-ynoxy group.

    2-Methyl-4-nitrophenol: Nitro group is at the 4-position instead of the 6-position.

    3-Methyl-6-nitrophenol: Methyl group is at the 3-position instead of the 2-position.

Uniqueness

2-Methyl-6-nitro-3-prop-2-ynoxyphenol is unique due to the presence of the prop-2-ynoxy group, which can impart different chemical reactivity and biological activity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-methyl-6-nitro-3-prop-2-ynoxyphenol

InChI

InChI=1S/C10H9NO4/c1-3-6-15-9-5-4-8(11(13)14)10(12)7(9)2/h1,4-5,12H,6H2,2H3

InChI Key

VLIIAPZQLMXDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.